MLN8054 is a synthetically derived small molecule that acts as a selective inhibitor of the Aurora A kinase. [] It is classified as a benzazepine derivative and plays a crucial role in scientific research aimed at understanding the functions of Aurora A kinase and developing novel anticancer therapeutic strategies. [, ]
MLN8054 was discovered as part of a series of compounds aimed at inhibiting Aurora kinases, which are essential for proper chromosome segregation during mitosis. It belongs to a class of small molecule inhibitors that are reversible and ATP-competitive. The compound has been characterized for its ability to selectively inhibit Aurora A with a dissociation constant () of approximately 7 nM, making it significantly more potent than many other kinase inhibitors available at the time .
The synthesis of MLN8054 involves several key steps that utilize various organic chemistry techniques. The synthetic route typically begins with amino-benzophenones, which undergo transformations to yield the final product.
MLN8054 has a well-defined molecular structure that contributes to its function as an inhibitor.
The chemical reactions involved in the synthesis of MLN8054 are critical for understanding its formation and potential modifications:
MLN8054 exerts its effects by competitively inhibiting the Aurora A kinase activity:
MLN8054 exhibits several notable physical and chemical properties:
MLN8054 has been investigated primarily for its potential use in cancer therapy:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3